molecular formula C19H15F3N2O4 B2933304 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide CAS No. 953232-44-5

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B2933304
CAS No.: 953232-44-5
M. Wt: 392.334
InChI Key: GWWICSMLDOGJTI-UHFFFAOYSA-N
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Description

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group, an oxazole ring, and a trifluorophenylacetamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.

    Formation of the Trifluorophenylacetamide Moiety: The trifluorophenylacetamide moiety can be synthesized through an acylation reaction involving a trifluorophenylamine and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,4,5-trifluorophenyl)acetamide
  • **2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,5-trifluorophenyl)acetamide

Uniqueness

The unique combination of the dimethoxyphenyl group, oxazole ring, and trifluorophenylacetamide moiety distinguishes 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N2O4/c1-26-14-6-3-10(7-16(14)27-2)15-8-11(24-28-15)9-17(25)23-13-5-4-12(20)18(21)19(13)22/h3-8H,9H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWICSMLDOGJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=C(C(=C(C=C3)F)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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